molecular formula C19H21N7O B4502767 [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B4502767
M. Wt: 363.4 g/mol
InChI Key: YGOGLGSEKVKGNX-UHFFFAOYSA-N
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Description

The compound [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone features a phenyl ring substituted with 3,4-dimethyl groups and a 1H-tetrazole moiety at the 2-position. This aromatic system is linked via a methanone bridge to a piperazine ring bearing a pyridin-2-yl group. The pyridinyl-piperazine moiety is a common pharmacophore in central nervous system (CNS) targeting agents, suggesting possible neuroactive applications .

Properties

IUPAC Name

[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-14-6-7-16(18(15(14)2)26-13-21-22-23-26)19(27)25-11-9-24(10-12-25)17-5-3-4-8-20-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGLGSEKVKGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)N4C=NN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting pyridine with ethylenediamine under controlled conditions.

    Coupling Reaction: The final step involves coupling the tetrazole and piperazine derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. The piperazine and pyridine rings can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a. Dimethoxyphenyl Analog () The compound (3,5-dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone replaces the dimethyltetrazolylphenyl group with a 3,5-dimethoxyphenyl ring. Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may alter receptor affinity compared to the electron-withdrawing tetrazole.

b. Pyrazolopyrimidinylamino Phenyl Derivative () (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone incorporates a pyrazolopyrimidinylamino group. This modification introduces a larger, planar heterocycle, likely enhancing π-π stacking interactions with aromatic residues in target proteins. While pharmacological data are unspecified, such structural features are common in kinase inhibitors .

Variations in the Piperazine Substituents

a. Trifluoromethylphenyl-Thiophene Hybrid () Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) replaces the pyridinyl group with a trifluoromethylphenyl-thiophene system. The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated), improving metabolic stability. The thiophene ring may enhance CNS penetration due to its small size and moderate polarity .

b. Furan-Containing Analog () (furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (K940-0635) substitutes the tetrazolylphenyl group with a furan ring. With a molecular weight of 257.29, logP of 1.82, and polar surface area of 37.24 Ų, this compound exhibits balanced solubility and permeability, making it a candidate for oral bioavailability .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Structural Analogs

Compound Aromatic Substituent Piperazine Substituent Molecular Weight logP Key Feature(s)
Target Compound 3,4-Dimethyl-2-(tetrazol-1-yl) Pyridin-2-yl ~380 (estimated) ~1.5* High polarity (tetrazole bioisostere)
Dimethoxyphenyl Analog 3,5-Dimethoxyphenyl Pyridin-2-yl 353.38 ~2.2 Enhanced lipophilicity
Furan Derivative (K940-0635) Furan-2-yl Pyridin-2-yl 257.29 1.82 Optimal logP for oral absorption
Trifluoromethylphenyl-Thiophene Thiophen-2-yl 4-(Trifluoromethyl)phenyl ~350 (estimated) ~3.5 High metabolic stability

*Estimated based on tetrazole’s polar nature.

Implications of Structural Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups : The tetrazole in the target compound may improve solubility but reduce membrane permeability compared to methoxy or trifluoromethyl groups .
  • Heterocycle Size and Planarity: Bulky substituents (e.g., pyrazolopyrimidinylamino) may enhance target specificity but limit bioavailability .
  • Lipophilicity and CNS Penetration : Thiophene and trifluoromethyl groups in analogs suggest improved CNS activity, whereas the target compound’s tetrazole may favor peripheral targets .

Biological Activity

The compound [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The molecular formula of the compound is C16H20N6OC_{16}H_{20}N_{6}O, with a molecular weight of approximately 300.37 g/mol. The structure features a tetrazole ring and a piperazine moiety, which are known to influence biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of the dimethyl substitution on the phenyl ring is crucial for enhancing cytotoxicity, suggesting that this compound may also exhibit similar properties.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
DoxorubicinA-4310.5
Compound XJurkat<0.5
Compound YHT290.8

Antimicrobial Activity

The antimicrobial potential of compounds containing tetrazole and piperazine has been documented extensively. For instance, derivatives have shown activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . This suggests that the target compound could also possess similar antibacterial properties.

Table 2: Antimicrobial Activity Overview

CompoundBacteria TypeMIC (µg/mL)Reference
Compound AGram-positive31.25
Compound BGram-negative62.5

The mechanisms underlying the biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit key protein-protein interactions involved in cancer progression and immune evasion .
  • Cell Cycle Arrest : Research indicates that certain derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : Compounds with similar structures have been reported to increase ROS levels within cells, contributing to their cytotoxic effects .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Tumor Models : In vivo studies using mouse models demonstrated that administration of related compounds resulted in significant tumor reduction compared to controls .
  • Combination Therapies : Research has shown that combining this class of compounds with existing chemotherapeutics enhances overall efficacy and reduces side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

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